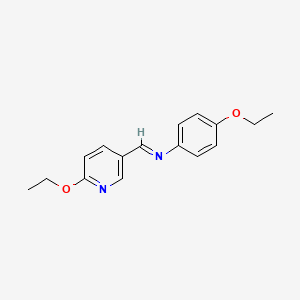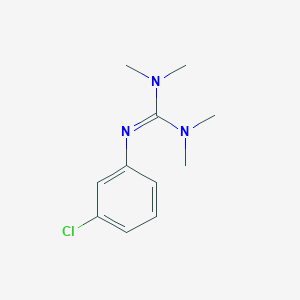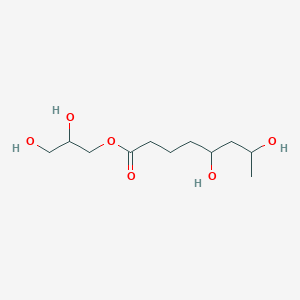![molecular formula C11H9N3O2 B14346173 2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid CAS No. 90626-41-8](/img/structure/B14346173.png)
2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid is a complex heterocyclic compound that belongs to the indole and imidazole families. These compounds are known for their significant roles in various biological processes and their presence in many natural products and pharmaceuticals . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid typically involves the construction of the indole and imidazole rings followed by their fusion. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . Another approach is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . These methods require precise control of reaction conditions, including temperature, pH, and the use of specific catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity while reducing production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate immune responses .
Comparaison Avec Des Composés Similaires
2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid can be compared with other similar compounds, such as:
Indole-2-carboxylic acid: Known for its role in synthesizing pharmaceuticals and agrochemicals.
Imidazole-4-carboxylic acid: Used in the development of antifungal and antiviral drugs.
7-Methylindole-2-carboxylic acid: Studied for its potential as a receptor antagonist in medicinal chemistry.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
90626-41-8 |
|---|---|
Formule moléculaire |
C11H9N3O2 |
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
2-methyl-3,8-dihydropyrrolo[2,3-e]benzimidazole-7-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c1-5-12-7-3-2-6-4-8(11(15)16)14-9(6)10(7)13-5/h2-4,14H,1H3,(H,12,13)(H,15,16) |
Clé InChI |
GFOVZMJCEFFUBH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1)C=CC3=C2NC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane](/img/structure/B14346099.png)
![Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]-](/img/structure/B14346102.png)

![1-(3-{[Di(propan-2-yl)amino]methyl}-4-hydroxyphenyl)ethan-1-one](/img/structure/B14346104.png)
![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane](/img/structure/B14346111.png)




![4,4'-[(2,6-Diphenylpyridine-3,5-diyl)bis(methylene)]bis(morpholine)](/img/structure/B14346145.png)
![2-[(4-Bromophenyl)methyl]-1,4-dimethylbenzene](/img/structure/B14346147.png)
